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Introduction

Pritelivir (formerly known as AIC316 or BAY 57-1293) is a first-in-class antiviral drug candidate
with a novel mechanism of action for the treatment of infections caused by Herpes Simplex
Virus (HSV) types 1 and 2.[1][2][3] Developed by AiCuris Anti-infective Cures AG, it represents
a significant advancement in antiviral therapy, particularly for patient populations with
compromised immune systems or those with infections resistant to current standard-of-care
treatments like acyclovir.[1][3] This technical guide provides an in-depth overview of the
discovery, synthesis, mechanism of action, and preclinical and clinical development of
Pritelivir.

Discovery and Development

The discovery of Pritelivir was the result of a systematic high-throughput screening of
approximately 420,000 compounds from a chemical library to identify novel anti-HSV agents.[4]
This process led to the identification of a lead compound from the thiazolylamides chemical
class, which was then optimized through iterative cycles of medicinal chemistry to improve
potency, solubility, and pharmacokinetic properties, ultimately leading to the selection of
Pritelivir as a clinical candidate.[4][5] Pritelivir has been granted Fast Track designation in
2017 and Breakthrough Therapy designation in 2020 by the US Food and Drug Administration
(FDA).[1]
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Synthesis of Pritelivir

The synthesis of Pritelivir is based on established methods in medicinal chemistry.[4][5] A
retrosynthetic analysis suggests that the molecule can be constructed from two key fragments:
a thiazolyl sulfonamide and a diaryl acetic acid.[4][5] An optimized and more environmentally
friendly synthesis route has been developed for potential commercial production.[4][5]

General Synthetic Scheme:

The synthesis involves the following key steps[6]:

» Synthesis of the Thiazolyl Sulfonamide Moiety: This typically begins with the reaction of
chloroacetone and potassium thiocyanate to form an intermediate that is then cyclized to
create the thiazole ring.[4][6] Subsequent chlorosulfonylation and amination reactions yield
the desired sulfonamide.[6]

o Synthesis of the Diaryl Acetic Acid Moiety: Palladium-catalyzed coupling reactions are
employed to construct the diaryl acetic acid component.

o Amide Coupling: The final step involves the coupling of the thiazolyl sulfonamide and the
diaryl acetic acid derivatives under standard amide bond formation conditions to yield
Pritelivir.

Mechanism of Action

Pritelivir exhibits a novel mechanism of action that distinguishes it from traditional nucleoside
analogue antivirals like acyclovir.[2][3] It directly inhibits the viral helicase-primase complex,
which is essential for the replication of viral DNA.[1][2] This complex, composed of the ULS5,
UL8, and UL52 proteins, is responsible for unwinding the double-stranded viral DNA and
synthesizing RNA primers for DNA replication.[1][4] By binding to this complex, Pritelivir
effectively stalls the viral replication machinery, preventing the synthesis of new viral genomes.
[2][4] This mode of action does not require activation by viral enzymes, a key difference from
nucleoside analogues, which makes Pritelivir active against acyclovir-resistant strains of HSV.

[3]
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Herpes Simplex Virus Replication

He
Mechanism of Pritelivir Inhibition of HSV Replication (ULS, UL8, UL52)

Drug Intervention

Click to download full resolution via product page
Caption: Mechanism of Pritelivir Inhibition of HSV Replication.

Antiviral Activity and Efficacy

Pritelivir has demonstrated potent in vitro and in vivo activity against both HSV-1 and HSV-2,
including strains that are resistant to nucleoside analogues.[7]

linical Effi

Parameter HSV-1 HSV-2 Reference
In vivo ED50 (mg/kg) 0.5 0.5 [41[5]
Acyclovir ED50

22 16 [4][5]
(mglkg)
Valacyclovir ED50

17 14 [4][5]

(mg/kg)

In a murine model of HSV-1 infection, oral administration of Pritelivir at 10 mg/kg once daily for
four days completely suppressed signs of infection.[8][9]

Clinical Efficacy

A pivotal Phase 3 trial (PRIOH-1) evaluated the efficacy and safety of Pritelivir in
immunocompromised patients with acyclovir-resistant mucocutaneous HSV infections.[10][11]
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[12][13] The trial met its primary endpoint, demonstrating statistically superior lesion healing
compared to standard of care.[10][11][12]

Patient

Primary

Clinical Trial ) Dosage ; Outcome Reference
Population Endpoint
Immunocomp 400 mg )
) ) Met primary
romised loading dose )
] ) o endpoint
patients with on day 1, Superiority in
. . . (p=0.0047);
PRIOH-1 acyclovir- followed by lesion healing
] o increased [LO][11][12]
(Phase 3) resistant 100 mg once within 28 ]
] ) efficacy at 42
mucocutaneo  daily until days
] days
us HSV lesions
. _ (p<0.0001)
infections healed
Pharmacokinetics

Pharmacokinetic studies in healthy subjects have shown that Pritelivir has a favorable profile

for once-daily oral dosing.

Pharmacokinetic "
Value Conditions Reference
Parameter
) Single and multiple
Half-life (t1/2) 52 - 83 hours ) [7][14]
ascending doses
i Multiple once-daily
Time to Steady State 8 - 13 days [71[14]
doses
Absolute
2% Fasted conditions [14]

Bioavailability

Effect of Food (fatty

meal)

Tmax delayed by 1.5
hours; Cmax and AUC
increased by 33% and

16% respectively

Following a fatty diet [14]

Resistance Profile
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Resistance to Pritelivir has been studied, and mutations conferring resistance have been
identified in the viral genes encoding the helicase (UL5) and primase (UL52) components of
the helicase-primase complex.[4][15] Importantly, these mutations do not confer cross-
resistance to nucleoside analogues.[2] Studies have shown that the emergence of resistance in
vivo appears to be low.[4][15][16] Combination therapy of Pritelivir with acyclovir or foscarnet
has been shown to suppress the evolution of drug resistance in vitro.[17]

Experimental Protocols
High-Throughput Screening for Anti-HSV Activity

The initial discovery of the chemical class of Pritelivir involved a high-throughput screening
assay. While the specific proprietary details are not public, a general methodology can be
outlined:

o Cell Culture: Human foreskin fibroblast (HFF) cells or a similar susceptible cell line are
cultured in 384-well microtiter plates.

« Viral Infection: Cells are infected with a laboratory strain of HSV-1 at a low multiplicity of
infection.

o Compound Addition: Compounds from a chemical library are added to the wells at a fixed
concentration.

 Incubation: The plates are incubated for a period sufficient to allow for multiple rounds of viral
replication and subsequent cytopathic effect (CPE) in untreated control wells (typically 5-6
days).[4]

 Viability Assay: Cell viability is assessed using a fluorescent dye such as fluorescein
diacetate.[4] Live cells with active esterases cleave the dye, producing a fluorescent signal.

o Data Analysis: A significant increase in fluorescence in compound-treated wells compared to
virus-only control wells indicates antiviral activity.
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Start: Compound Library Workflow for High-Throughput Screening of Anti-HSV Compounds
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Incubate for 5-6 Days
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Click to download full resolution via product page

Caption: Workflow for High-Throughput Screening of Anti-HSV Compounds.
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Murine Lethal Challenge Model for In Vivo Efficacy

The in vivo efficacy of Pritelivir was evaluated in a murine lethal challenge model, a standard
preclinical model for assessing antiviral potency.

e Animal Model: Immunocompetent mice (e.g., BALB/c) are used.

 Viral Inoculation: Mice are infected intraperitoneally or via other relevant routes with a lethal
dose of HSV-1 or HSV-2.

» Treatment: Pritelivir, vehicle control, and comparator drugs (e.g., acyclovir, valacyclovir) are
administered orally, typically starting 24-72 hours post-infection, for a defined period (e.g., 7
days).[4][18]

e Monitoring: Animals are monitored daily for signs of illness and mortality for a period of at
least 21 days.[4]

o Endpoint: The primary endpoint is survival. The 50% effective dose (ED50), the dose at
which 50% of the infected and treated animals survive, is calculated.[5]

Conclusion

Pritelivir is a promising novel antiviral agent with a distinct mechanism of action that offers a
significant therapeutic advantage, particularly for the treatment of acyclovir-resistant HSV
infections in immunocompromised individuals. Its potent antiviral activity, favorable
pharmacokinetic profile, and demonstrated clinical efficacy in a Phase 3 trial underscore its
potential to become a valuable addition to the armamentarium against HSV. Further clinical
development and regulatory review will be crucial in making this innovative therapy available to
patients in need.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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